3-Methoxyazetidine-1-sulfonamide
Overview
Description
“3-Methoxyazetidine-1-sulfonamide” is a chemical compound with the molecular formula C4H10N2O3S and a molecular weight of 166.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “3-Methoxyazetidine-1-sulfonamide” is 1S/C4H10N2O3S/c1-9-4-2-6 (3-4)10 (5,7)8/h4H,2-3H2,1H3, (H2,5,7,8)
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-Methoxyazetidine-1-sulfonamide” is a powder at room temperature . The compound is stable under normal temperatures and pressures.
Scientific Research Applications
Medicinal Chemistry
3-Methoxyazetidine-1-sulfonamide: is a valuable intermediate in medicinal chemistry. It is used to synthesize various pharmacologically active molecules, particularly those with antibacterial properties. The compound’s ability to act as a building block for creating sulfonamide drugs is significant due to their role in treating a range of diseases such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Polymer Synthesis
In the field of polymer science, 3-Methoxyazetidine-1-sulfonamide serves as a precursor for the synthesis of polymers with specific properties. It can be incorporated into polymer chains to introduce sulfonamide functionalities, which can enhance the material’s thermal stability and chemical resistance .
Material Science
This compound finds applications in material science, where it contributes to the development of advanced materials with improved performance. Its incorporation into various materials can result in enhanced durability and functionality, which is crucial for high-performance applications .
Analytical Chemistry
3-Methoxyazetidine-1-sulfonamide: is utilized in analytical chemistry as a standard or reagent for the detection and quantification of various substances. Its well-defined structure and properties make it suitable for use in chromatography and spectroscopy techniques .
Environmental Science
The compound is also explored for environmental applications, particularly in the detection and neutralization of pollutants. Its reactivity can be harnessed to develop sensors and catalysts for environmental monitoring and remediation efforts .
Biochemistry
In biochemistry, 3-Methoxyazetidine-1-sulfonamide is used to study enzyme-like reactions and biological pathways. It can mimic certain biological molecules, allowing researchers to investigate biochemical processes in more detail .
Safety and Hazards
The safety information for “3-Methoxyazetidine-1-sulfonamide” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Sulfonamides: A General Overview
Sulfonamides are a class of synthetic antimicrobial drugs used to treat bacterial infections in humans and animals . They contain the -SO2NH2 and/or -SO2NH- group and are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .
Mode of Action
Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . They act as antibacterial compounds to treat diseases such as gastrointestinal and respiratory tract infections .
Biochemical Pathways
The study has made clear the drug mode of action in its inhibition of bacteria through its competitive inhibition of bacterial DNA synthesis .
Pharmacokinetics
The pharmacokinetics of sulfonamides can vary depending on several factors, including the specific drug, the dose, and the individual patient’s metabolism .
Result of Action
The result of the action of sulfonamides is the inhibition of bacterial growth, thereby helping to control the infection .
Action Environment
Some of the factors influencing the toxicological effect of sulfonamide drugs include duration and dosage of the drug, its solubility in blood and in other biological fluids, kidney state, age, and nutritional status of the patient .
properties
IUPAC Name |
3-methoxyazetidine-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S/c1-9-4-2-6(3-4)10(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMNUYANSRMXGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyazetidine-1-sulfonamide | |
CAS RN |
1427081-07-9 | |
Record name | 3-methoxyazetidine-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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